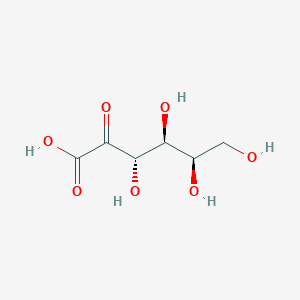
(3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid, also known as THA, is a naturally occurring compound that has shown great potential in various scientific research applications.
Wirkmechanismus
(3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid exerts its biological effects through multiple mechanisms. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which contribute to oxidative stress and inflammation. (3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid also enhances the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage.
Biochemische Und Physiologische Effekte
(3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid has been shown to have a range of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. (3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid has also been shown to protect against oxidative stress and mitochondrial dysfunction in cells exposed to neurotoxic agents.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. (3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid is also relatively easy to synthesize and can be obtained in large quantities. One limitation of using (3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on (3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Further research is needed to investigate the mechanisms by which (3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid exerts its neuroprotective effects and to determine the optimal dosage and administration route for therapeutic use. Another area of interest is the potential use of (3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid as an antioxidant and anti-inflammatory agent in other disease contexts, such as cancer and cardiovascular disease.
Synthesemethoden
(3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid can be synthesized from D-gluconic acid by a series of chemical reactions. The first step involves the oxidation of D-gluconic acid to D-glucono-1,5-lactone, followed by the hydrolysis of the lactone to D-gluconic acid. The next step is the oxidation of D-gluconic acid to 2-keto-D-gluconic acid, which is then reduced to (3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid using sodium borohydride.
Wissenschaftliche Forschungsanwendungen
(3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. (3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/t2-,3+,4+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUYCZFBVCCYFD-UZBSEBFBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)C(=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H](C(=O)C(=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid | |
CAS RN |
342385-52-8 |
Source


|
| Record name | L-Xylo-hex-2-ulosonic acid hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


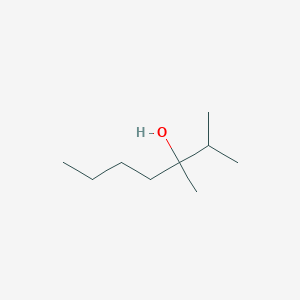
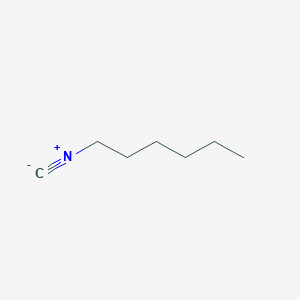


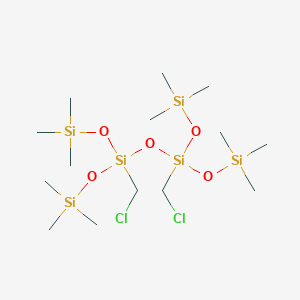


![Methyl benzo[c]cinnoline-4-carboxylate](/img/structure/B99190.png)
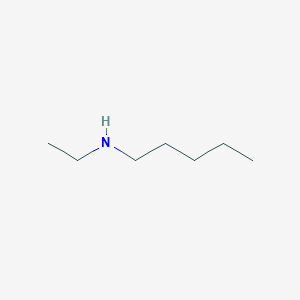


![(7-Methyl-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phenyl ketone](/img/structure/B99196.png)
